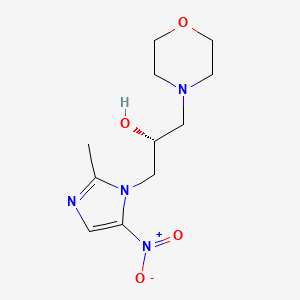

Morinidazole (R enantiomer)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morinidazole (R enantiomer) is an orally active and 5-nitroimidazole antimicrobial agent . It undergoes extensive metabolism in humans via N + -glucuronidation and sulfation . It can be used for bacterial infections research including appendicitis and pelvic inflammatory disease (PID) caused by anaerobic bacteria .

Synthesis Analysis

The synthesis of enantiomers like Morinidazole (R enantiomer) often involves the use of lipase-catalyzed kinetic resolution . This process is an asymmetric step that is usually performed at a five gram-scale . The enantiopure ®-chlorohydrin subsequently obtained is used for the synthesis of a series of model ®- (+)-β-blockers .Molecular Structure Analysis

The molecular structure of Morinidazole (R enantiomer) can be analyzed using high-resolution cyclic ion mobility mass spectrometry . This method exploits the formation of dimers as diastereomeric pairs of enantiomers to affect separation .Applications De Recherche Scientifique

Analytical Method Development for Morinidazole

Morinidazole, a novel 5-nitroimidazole derivative, is used for treating various infections. A study developed a chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific determination of morinidazole in human plasma. This method aimed to characterize the stereoselective pharmacokinetics of morinidazole, revealing moderate stereoselectivity in its metabolism (Zhong et al., 2014).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of Morinidazole in humans were explored, identifying major metabolites and the enzymes responsible for their formation. The study found that morinidazole glucuronidation, followed by renal excretion, was a major elimination pathway, and the formation of diastereoisomeric N+-glucuronides was catalyzed mainly by UDP glucuronosyltransferase 1A9 (Gao et al., 2012).

Interaction Studies

An investigation into the drug-drug interaction between morinidazole and warfarin was conducted using a liquid chromatography-tandem mass spectrometric method. The study concluded that the coadministration of warfarin with morinidazole did not significantly affect the pharmacokinetics of either R-warfarin or S-warfarin (Jin et al., 2012).

Central Nervous System Effects

Morinidazole enantiomers were examined for their sedative and muscle relaxation activities, and their interactions with the GABAergic system. The study suggested that R-(+) ornidazole mediated stronger central inhibitory effects than S-(-) ornidazole, indicating a potential area of application in neuroscience and pharmacology (Wei et al., 2015).

Pharmacokinetic Studies

Research on the pharmacokinetics of morinidazole revealed significant insights into its metabolism and excretion patterns, especially in patients with renal impairment. The study highlighted the importance of considering renal function when administering morinidazole to ensure safe and effective treatment (Zhong et al., 2014).

Safety and Hazards

Orientations Futures

Potential trends and future directions are suggested based on the state-of-art “coupling” strategy, which may greatly reinvigorate the existing individual methods and facilitate the emergence of cross-cutting ideas among researchers from different enantioseparation domains . This strategy could be applied to the study and development of Morinidazole (R enantiomer) and other similar compounds .

Propriétés

IUPAC Name |

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZGHCHCYRSPIV-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)

![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453427.png)

![8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2453429.png)

![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)

![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)

![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)

![Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2453441.png)